Product packaging for 1-(Difluoromethylsulfonyl)-4-methylbenzene(Cat. No.:CAS No. 4837-17-6)

1-(Difluoromethylsulfonyl)-4-methylbenzene

Cat. No.: B3268532
CAS No.: 4837-17-6
M. Wt: 206.21 g/mol
InChI Key: MIENFRAZJABQIZ-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Modern Synthetic Chemistry

Role of Sulfonyl Moieties in Tailored Molecular Architectures

The sulfonyl group (–SO₂–) is a pivotal functional group in organic chemistry, characterized by a sulfur atom connected to two oxygen atoms via double bonds. fiveable.mewikipedia.org As a powerful electron-withdrawing group, it profoundly alters the electronic landscape of a molecule, a feature that chemists leverage for a multitude of synthetic purposes. fiveable.me This electron-withdrawing capability can stabilize adjacent negative charges, thereby enabling specific chemical reactions. fiveable.me

Key roles of sulfonyl groups include:

Modulating Physicochemical Properties: The inclusion of a sulfonyl group can enhance the polarity and water solubility of organic molecules, a valuable attribute in drug design. fiveable.meresearchgate.net It can also improve the metabolic stability of drug candidates. researchgate.net

Acting as Protecting Groups: Sulfonyl groups are frequently employed to protect amines by converting them into sulfonamides, which diminishes their basicity and nucleophilicity. chem-station.com They are also used to shield electron-rich phenols from oxidation. chem-station.com

Functioning as Leaving Groups: The conversion of hydroxyl groups into sulfonyl esters makes them more effective leaving groups in substitution and elimination reactions. chem-station.com

Enabling Strategic Reactions: In the synthesis of aromatic compounds, the sulfonyl group can serve as a reversible "blocking group," directing incoming substituents to other positions on the ring before being removed. masterorganicchemistry.com

These functionalities establish the sulfonyl moiety as a versatile tool for chemists to engineer and assemble complex molecular structures with precisely defined characteristics. fiveable.meresearchgate.net

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The introduction of fluorine into organic molecules represents a highly effective and widely adopted strategy in the fields of medicinal chemistry, materials science, and agrochemicals. mdpi.comnumberanalytics.comwikipedia.orgncn.gov.plnumberanalytics.com While naturally occurring organofluorine compounds are rare, it is estimated that approximately 20% of all pharmaceutical products contain fluorine. wikipedia.orgnih.govrsc.org

The strategic placement of fluorine atoms can have a profound impact on a molecule's properties:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry; its presence can shield metabolically susceptible positions within a drug molecule from enzymatic degradation, thus extending its biological activity. nih.govnews-medical.net

Improved Binding Affinity: Fluorine's high electronegativity can foster favorable multipolar interactions with biological targets such as enzymes, leading to increased binding affinity and potency. news-medical.netnih.gov

Modulation of Bioavailability: The addition of fluorine can alter a molecule's lipophilicity, which governs its ability to dissolve in lipids and permeate biological membranes, thereby influencing its absorption and distribution. numberanalytics.comnih.gov

Conformational Control: Fluorine substitution can influence the preferred three-dimensional shape (conformation) of a molecule, which in turn can dictate its interaction with a biological receptor. nih.gov

Given these significant advantages, the creation of new and more efficient methods for fluorination remains a primary objective in contemporary chemical research. ncn.gov.plrsc.org

Contextualizing the Difluoromethylsulfonyl Group in Fluorinated Chemistry

The difluoromethylsulfonyl group (–SO₂CF₂H) is a fluorinated functional group that has garnered increasing attention. It synergistically combines the potent electron-withdrawing nature of the sulfonyl group with the distinct properties imparted by the difluoromethyl (CF₂H) moiety. The CF₂H group is recognized as a bioisostere of functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂), as its acidic proton can participate in hydrogen bonding. nih.gov

The phenylsulfonyl-difluoromethyl (PhSO₂CF₂) group has been described as a "chemical chameleon" due to its capacity to be chemically converted into other valuable difluorinated motifs, including the difluoromethyl (CF₂H), difluoromethylene (–CF₂–), and difluoromethylidene (=CF₂) functionalities. epa.gov This synthetic versatility makes compounds bearing the difluoromethylsulfonyl group valuable precursors for a broad spectrum of fluorinated molecules. epa.govcas.cn Consequently, the development of new reagents and methodologies for introducing this group, and for fluoroalkylation using fluorinated sulfones and related sulfur compounds, constitutes a vibrant area of ongoing research. cas.cn

Overview of Research Trajectories for 1-(Difluoromethylsulfonyl)-4-methylbenzene and Related Systems

Research pertaining to this compound, which is also known as p-methylphenyl difluoromethyl sulfone, is primarily focused on its synthesis and potential application as a synthetic building block. chemsynthesis.comstenutz.eu

While comprehensive studies on this specific molecule are not abundant, its preparation is situated within the wider context of synthesizing fluorinated sulfones. The reactivity of analogous structures provides insight into its potential utility. For example, the related compound ((difluoromethyl)sulfonyl)benzene (B45312) has been successfully employed in reactions with organothiocyanates to produce (benzenesulfonyl)difluoromethyl thioethers, showcasing the utility of the difluoromethylsulfonyl moiety in forging new carbon-sulfur bonds without the need for transition metals. rsc.org This suggests that this compound could serve as a valuable reagent in similar chemical transformations, particularly for the late-stage functionalization of intricate molecules.

The physical properties of the molecule have been characterized, including its dipole moment. stenutz.eu A comparison with a structurally similar compound highlights the influence of the oxidation state of the sulfur atom on this property. stenutz.eu

Future research directions for this compound will likely explore its role as a reagent for transferring the p-toluenesulfonyl-difluoromethyl (p-TolSO₂CF₂–) group to a variety of organic molecules, especially those with potential applications in the pharmaceutical and agrochemical industries. Investigating its reactivity in modern synthetic protocols, such as cross-coupling reactions, represents a probable and promising avenue for further study.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2O2S B3268532 1-(Difluoromethylsulfonyl)-4-methylbenzene CAS No. 4837-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIENFRAZJABQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368008
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-17-6
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Difluoromethylsulfonyl 4 Methylbenzene and Analogues

Direct Synthesis Approaches

Direct synthesis strategies involve the formation of the target molecule by creating the crucial carbon-sulfur or sulfur-fluorine bonds on a pre-existing aromatic framework.

Strategies Involving Sulfonyl Halides as Precursors

Sulfonyl halides are compounds with the general formula RSO₂X, where X is a halogen. wikipedia.org They feature a tetrahedral sulfur center and are reactive towards various nucleophiles. wikipedia.org The reaction of a sulfonyl chloride with an amine, for instance, yields a sulfonamide in what is known as the Hinsberg reaction. wikipedia.org

While direct difluoromethylation of a sulfonyl halide is not the most common route, their reactivity provides a basis for potential synthetic pathways. For example, manganese-catalyzed, atom-transfer radical addition of sulfonyl chlorides to alkenes and alkynes has been shown to produce chlorosulfonylated products. researchgate.net In the context of 1-(Difluoromethylsulfonyl)-4-methylbenzene, a hypothetical direct approach could involve the reaction of p-toluenesulfonyl chloride with a suitable difluoromethylating agent capable of nucleophilic substitution at the sulfur center. However, methods involving sulfinate precursors are generally more prevalent.

Difluoromethylation of Sulfonyl Precursors

A highly effective and modular method for synthesizing aryl difluoromethyl sulfones involves the difluoromethylation of sulfinate salts. chinesechemsoc.org Sulfinates, such as sodium p-toluenesulfinate, can be generated in situ from the corresponding aryl halides through a palladium-catalyzed coupling with a sulfur dioxide surrogate like thiourea (B124793) dioxide. chinesechemsoc.org This sulfinate salt intermediate then reacts with a difluoromethyl source. chinesechemsoc.org

Chlorodifluoromethane (ClCF₂H), an abundant industrial raw material, is an ideal difluoromethyl source for this transformation. chinesechemsoc.org The reaction is believed to proceed through a difluorocarbene intermediate that couples with the sulfinate salt, followed by protonation with water to yield the final difluoromethyl sulfone. chinesechemsoc.org This method is compatible with a wide range of functional groups on the aryl halide precursor. chinesechemsoc.org

Table 1: Synthesis of Aryl Difluoromethyl Sulfones via Difluoromethylation of In Situ Generated Sulfinates This interactive table summarizes the scope of the palladium-catalyzed difluoromethylation of various aryl halides. Data sourced from a modular assembly strategy. chinesechemsoc.org

EntryAryl HalideProductYield (%)
14-Iodo-N,N-dimethylaniline4-((Difluoromethyl)sulfonyl)-N,N-dimethylaniline71
24-Iodo-1,1'-biphenyl4-((Difluoromethyl)sulfonyl)-1,1'-biphenyl85
31-Bromo-4-(tert-butyl)benzene1-(tert-Butyl)-4-((difluoromethyl)sulfonyl)benzene82
41-Bromo-4-methoxybenzene1-((Difluoromethyl)sulfonyl)-4-methoxybenzene78
51-Bromo-4-phenoxybenzene1-((Difluoromethyl)sulfonyl)-4-phenoxybenzene75
6Methyl 4-bromobenzoateMethyl 4-((difluoromethyl)sulfonyl)benzoate73
74-Bromobenzonitrile4-((Difluoromethyl)sulfonyl)benzonitrile76
81-Bromo-4-(trifluoromethyl)benzene1-((Difluoromethyl)sulfonyl)-4-(trifluoromethyl)benzene71
92-Bromofluorene2-((Difluoromethyl)sulfonyl)fluorene72
102-Bromothiophene2-((Difluoromethyl)sulfonyl)thiophene65

Oxidative Routes to Sulfonyl Compounds

A conventional and fundamental strategy for the synthesis of sulfones is the oxidation of the corresponding sulfides or sulfoxides. chinesechemsoc.org This approach can be applied to the preparation of this compound by oxidizing its sulfide (B99878) or sulfoxide (B87167) precursors, 1-(difluoromethylthio)-4-methylbenzene or 1-(difluoromethylsulfinyl)-4-methylbenzene, respectively. stenutz.eu

Various oxidizing agents are capable of performing this transformation. rsc.org A common and effective oxidant is hydrogen peroxide (H₂O₂), often used in conjunction with an acid activator like trifluoroacetic acid (TFA). rsc.org The acid enhances the electrophilic character of the oxidant and can improve selectivity, preventing over-oxidation. rsc.org This method allows for the synthesis of sulfoxides from sulfides, and further oxidation yields the desired sulfones. rsc.org

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion This table lists various reagents used for the oxidation of sulfides to sulfoxides and sulfones. The choice of oxidant and conditions can control the degree of oxidation.

Oxidizing AgentTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Trifluoroacetic acid (TFA) as solvent/activator rsc.org
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM) at low temperature rsc.org
Sodium periodate (B1199274) (NaIO₄)Methanol/water mixture rsc.org
Oxone® (Potassium peroxymonosulfate)Methanol/water or other polar solvents rsc.org
Trifluoroperacetic acid (CF₃CO₃H)Generated in situ from TFA and H₂O₂ rsc.org

Indirect Synthetic Pathways

Indirect routes involve the synthesis of a stable, reactive intermediate which is then used to introduce the difluoromethylsulfonyl group into a target molecule.

Utilization of Difluoromethylsulfonyl Imidazolium (B1220033) Salts

A novel indirect pathway for difluoromethylation reactions involves the use of a stable, crystalline difluoromethylsulfonyl imidazolium salt. nih.govcas.cnacs.org This salt serves as a radical difluoromethylation reagent. nih.gov Its synthesis is achieved in three steps from sodium difluoromethanesulfinate, oxalyl chloride, and N-methylimidazole, a process that notably avoids the need for column chromatography or distillation. nih.govcas.cn

Under photoredox catalysis, the imidazolium salt can be converted in situ into a difluoromethylsulfonyl halide (HCF₂SO₂X), which is then readily reduced to generate a difluoromethylsulfonyl radical (•SO₂CF₂H). cas.cn This radical species can then engage in reactions, such as the amino- and oxy-difluoromethylation of alkenes. nih.govacs.org The reaction pathway can be directed by the choice of solvent. nih.govresearchgate.net

Table 3: Synthesis and Application of Difluoromethylsulfonyl Imidazolium Salt This table outlines the synthesis of the imidazolium salt and its use in the photoredox-catalyzed difluoromethylation of an alkene. Data sourced from Organic Letters, 2022. cas.cn

StepReactantsProductKey Features
Salt Synthesis 1. Sodium difluoromethanesulfinate + Oxalyl chloride 2. + N-Methylimidazole 3. + 1,3,5-Trimethoxybenzene1-(Difluoromethylsulfonyl)-3-methyl-1H-imidazol-3-ium saltThree-step synthesis, no chromatography required, moderate overall yield (51%). cas.cn
Application N-allyl-4-methylaniline + Imidazolium Salt + Ir(ppy)₃ (photocatalyst) + NaCl + H₂O3-((Difluoromethyl)sulfonyl)-N-(4-tolyl)propan-1-amineAmino-difluoromethylation of an alkene. The choice of solvent (e.g., adding acetone) can switch the outcome to oxy-difluoromethylation. cas.cn

Electrochemical Synthesis Methods for C-Sulfonyl Compounds

Electrosynthesis has emerged as a powerful and green alternative to traditional chemical methods, as it can replace chemical oxidants or reductants with direct electron transfer at an electrode. dntb.gov.uanih.gov This approach is applicable to the synthesis of sulfonyl compounds from various precursors like sulfonyl hydrazides, sulfinic acids (and their salts), and sulfonyl halides. nih.govrsc.org

Through anodic oxidation or cathodic reduction, these precursors can generate sulfonyl radicals. researchgate.netnih.gov For instance, the electrochemical oxidation of sulfonyl hydrazides can produce sulfonyl radicals, which then react with alkyl or alkoxy radicals to form sulfonic esters. rsc.org Similarly, sodium sulfinates can be used in electrochemical C-H sulfonylation reactions. acs.org An electrochemical approach could be envisioned for this compound, likely starting from the electrochemical oxidation of sodium p-toluenesulfinate to generate a p-toluenesulfonyl radical, followed by a coupling reaction with a difluoromethyl source.

Table 4: Overview of Electrochemical Approaches for Sulfonyl Compound Synthesis This table summarizes various electrochemical methods for generating sulfonyl species and their subsequent reactions. Data sourced from multiple studies on electrosynthesis.

PrecursorElectrochemical ProcessIntermediate SpeciesProduct TypeReference(s)
Sulfonyl HydrazidesAnodic OxidationSulfonyl Radical (RSO₂•)Sulfonic/Sulfinic Esters rsc.org
Sodium SulfinatesAnodic OxidationSulfonyl Radical (RSO₂•)Sulfonylated Hydrazones acs.org
Sulfonyl HalidesCathodic Reduction / Anodic OxidationSulfonyl Radical (RSO₂•)Various Sulfonyl Compounds dntb.gov.uanih.gov
Aryl Sulfones / Difluoroacetic AcidAnodic Oxidation / DecarboxylationDifluoromethyl Radical (•CF₂H)Difluoromethylated Arenes researchgate.net

Precursor and Product Relationships in Synthetic Schemes

The synthesis of this compound is fundamentally about forming a bond between the sulfur atom of the difluoromethylsulfonyl group and a carbon atom of the toluene (B28343) ring. The precursors for this transformation are therefore a toluene derivative and a reagent capable of delivering the –SO₂CF₂H moiety.

In a hypothetical radical insertion reaction, the primary precursors would be:

Toluene: The aromatic substrate.

A difluoromethylsulfonyl radical precursor: As detailed in the previous section, this could be a sulfonium (B1226848) salt or another specialized reagent.

C₆H₅CH₃ + [Source of •SO₂CF₂H] → CH₃C₆H₄SO₂CF₂H + Byproducts

The product of this reaction is this compound. The substitution pattern (para-orientation) is a critical aspect, and in radical aromatic substitution reactions, a mixture of ortho, meta, and para isomers is often obtained. The specific isomer distribution would depend on the reaction conditions and the nature of the radical species.

The table below illustrates the precursor-product relationship in a generalized radical synthesis.

Precursor 1Precursor 2ProductReaction Type
Toluene(Phenylsulfonyl)difluoromethyl sulfonium saltThis compoundRadical Aromatic Substitution
TolueneDifluoromethyl heteroaryl-sulfone + SO₂ sourceThis compoundMulti-component Radical Reaction

It is important to note that the direct radical insertion onto toluene might not be the only route. An alternative synthetic sequence could involve the initial synthesis of p-toluenesulfonyl fluoride (B91410), followed by a subsequent difluoromethylation step.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key green chemistry metrics include atom economy, E-factor, and the use of environmentally benign solvents and reagents. researchgate.netyoutube.comresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. youtube.com For a hypothetical synthesis of this compound from toluene and a difluoromethylsulfonylating reagent, the atom economy would depend on the specific stoichiometry and the nature of the byproducts. A reaction with fewer and less massive byproducts will have a higher atom economy. libretexts.org

E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process. The use of stoichiometric reagents, common in some sulfone syntheses, can lead to high E-factors. Catalytic methods, such as the photoredox-catalyzed radical approaches discussed, generally have lower E-factors.

Solvents and Reagents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents like water, ethanol, or even solvent-free conditions is preferred. rsc.orgmdpi.com Recent research has focused on developing synthetic methods for sulfones in aqueous media or using green oxidants like hydrogen peroxide. rsc.orgrsc.org

The following table summarizes some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication to SynthesisPotential Improvement
Atom Economy Maximize the incorporation of atoms from reactants into the final product.Design synthetic routes that minimize the formation of byproducts. Catalytic approaches are generally more atom-economical.
Use of Safer Solvents Avoid hazardous organic solvents.Employ water, ethanol, or other green solvents. rsc.orgmdpi.com Explore solvent-free reaction conditions.
Energy Efficiency Conduct reactions at ambient temperature and pressure.Photochemical methods that operate at room temperature are advantageous over reactions requiring high heat. nih.govrsc.org
Use of Catalysis Prefer catalytic reagents over stoichiometric ones.Photoredox catalysis offers a catalytic approach to radical generation, reducing waste compared to stoichiometric radical initiators. nih.gov

By focusing on these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Advanced Spectroscopic and Structural Elucidation of 1 Difluoromethylsulfonyl 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 1-(Difluoromethylsulfonyl)-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the unique proton of the difluoromethylsulfonyl moiety.

The aromatic region would likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the electron-donating methyl group.

A key feature of the spectrum is the signal for the proton of the -SO₂CHF₂ group. This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton would be significantly downfield, influenced by the strong electron-withdrawing nature of the sulfonyl group and the attached fluorine atoms.

The methyl group protons (-CH₃) are expected to appear as a singlet in the upfield region of the spectrum.

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz
Aromatic (ortho to -SO₂CHF₂)~7.8-8.0Doublet (d)
Aromatic (ortho to -CH₃)~7.3-7.5Doublet (d)
-SO₂CHF₂~6.5-7.0Triplet (t)J(H,F) ≈ 55-60 Hz
-CH₃~2.4-2.5Singlet (s)
Note: This is a predictive table based on analogous structures.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals in the aromatic region are expected, in addition to the signals for the methyl carbon and the difluoromethyl carbon.

The carbon atom of the difluoromethylsulfonyl group (-SO₂CHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be significantly influenced by the attached electronegative atoms. The quaternary carbons of the benzene ring, particularly the one attached to the sulfonyl group, will also show distinct chemical shifts.

Carbon Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity
C-SO₂CHF₂~120-125Triplet (t)
Aromatic C-SO₂~135-140Singlet (s)
Aromatic C-CH₃~145-150Singlet (s)
Aromatic CH (ortho to -SO₂CHF₂)~128-132Singlet (s)
Aromatic CH (ortho to -CH₃)~129-131Singlet (s)
-CH₃~20-22Singlet (s)
Note: This is a predictive table based on analogous structures. For a related compound, 1-(difluoromethylsulfonyl)-4-methoxybenzene, the carbon of the -SO₂CHF₂ group appears as a triplet at δ 120.6 ppm with a J-coupling of 271.8 Hz. amazonaws.com

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. diva-portal.org In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum.

This signal should appear as a doublet due to coupling with the single proton on the same carbon atom. The chemical shift of this signal is a key indicator of the electronic environment of the fluorine atoms. For similar structures, the ¹⁹F chemical shift for a -SO₂CHF₂ group attached to an aromatic ring is typically observed in the range of -90 to -110 ppm relative to a CFCl₃ standard. For instance, in a related compound, the difluoromethyl group gives a doublet at -92.5 ppm with a coupling constant of 57.2 Hz. amazonaws.com

Fluorine Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz
-SO₂CHF₂~ -90 to -110Doublet (d)J(F,H) ≈ 55-60 Hz
Note: This is a predictive table based on analogous structures.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this molecule, it would primarily show correlations between the adjacent aromatic protons on the benzene ring, helping to confirm their relative positions.

HMQC (Heteronuclear Single Quantum Coherence): An HMQC (or the more modern HSQC) experiment would establish one-bond correlations between protons and their directly attached carbon atoms. columbia.edu This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, for instance, confirming the assignment of the aromatic CH groups and the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups within the molecule.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group are also expected to be strong and would likely appear in the 1100-1000 cm⁻¹ region.

Other expected vibrations include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-H bending vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100-3000Medium
Aliphatic C-H Stretch (-CH₃)~2960-2850Medium
Aromatic C=C Stretch~1600-1450Medium to Weak
Asymmetric S=O Stretch~1350-1300Strong
Symmetric S=O Stretch~1160-1120Strong
C-F Stretch~1100-1000Strong
Aromatic C-H Bend (out-of-plane)~850-800Strong
Note: This is a predictive table based on analogous structures. For example, related sulfonyl chlorides show strong SO₂ stretching vibrations in these regions. researchgate.net

Raman Spectroscopy for Molecular Vibrations

Key vibrational modes expected in the Raman spectrum would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching of the methyl group, also appearing around 2900-3000 cm⁻¹.

S=O stretching: The sulfonyl group exhibits strong, characteristic symmetric and asymmetric stretching vibrations, generally found in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions, respectively.

C-S stretching: The vibration of the carbon-sulfur bond is expected in the 600-800 cm⁻¹ range.

Ring vibrations: The p-substituted benzene ring will show several characteristic in-plane and out-of-plane bending and stretching modes. For instance, a strong band related to the ring breathing mode is anticipated.

C-F stretching: The difluoromethyl group will contribute vibrations, with C-F stretching modes typically appearing in the 1000-1100 cm⁻¹ region.

Table 1: Representative Raman Shifts for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3070Medium
Methyl C-H Stretch~2925Medium
Asymmetric SO₂ Stretch~1330Strong
Symmetric SO₂ Stretch~1150Strong
C-F Stretch~1080Medium
Aromatic Ring Breathing~800Strong
C-S Stretch~710Medium

Note: This table presents expected values based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. Using a hard ionization technique like electron ionization (EI), the this compound molecule (molecular weight approximately 206.21 g/mol ) would be expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. stenutz.euwikipedia.org

The fragmentation of aromatic sulfones is well-documented and typically involves the cleavage of bonds around the sulfonyl group. cdnsciencepub.comacs.org A plausible fragmentation pathway for this compound would involve:

Initial Ionization: Formation of the molecular ion [C₈H₈F₂O₂S]⁺.

Loss of the Difluoromethyl Radical: Cleavage of the S-CHF₂ bond to yield a stable tolylsulfonyl cation at m/z 155. This is often a prominent peak in the spectrum of tolyl sulfones.

Formation of the Tropylium (B1234903) Ion: The tolyl group (m/z 91) is a very common fragment in the mass spectra of toluene (B28343) derivatives, arising from the rearrangement of the benzyl (B1604629) cation to the stable tropylium ion.

Loss of Sulfur Dioxide: A rearrangement reaction could lead to the elimination of a neutral SO₂ molecule (64 Da) from the molecular ion or major fragments. nih.gov

Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the benzene ring and the sulfur atom could lead to the formation of a tolyl cation at m/z 91 and a [CHF₂SO₂]⁺ fragment.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonPlausible Origin
206[C₈H₈F₂O₂S]⁺Molecular Ion (M⁺)
155[CH₃C₆H₄SO₂]⁺M - •CHF₂
91[C₇H₇]⁺From tolyl group
65[C₅H₅]⁺Loss of C₂H₂ from [C₇H₇]⁺

Note: This table is illustrative of a potential fragmentation pattern. The relative intensities of the peaks would depend on the ionization conditions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic benzene ring. The position and intensity of the absorption bands are influenced by the substituents on the ring. nih.gov

The benzene ring itself has characteristic absorption bands. In substituted benzenes, these bands can shift and their intensities can change. The methyl group (-CH₃) is a weak electron-donating group (activating), while the difluoromethylsulfonyl group (-SO₂CHF₂) is a strong electron-withdrawing group (deactivating). youtube.comlibretexts.org This push-pull electronic configuration can influence the electronic transitions.

The primary absorption bands expected for this compound would be:

E₂-band: A strong absorption band typically occurring around 200-230 nm.

B-band: A weaker, structured band appearing at longer wavelengths, usually around 250-280 nm. amazonaws.com

The polarity of the solvent can also affect the position of the absorption maxima (λmax). biointerfaceresearch.com Generally, an increase in solvent polarity can cause a shift in the absorption bands.

Table 3: Anticipated UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)Solvent
π → π* (E₂-band)~225HighEthanol
π → π* (B-band)~270Low to MediumEthanol

Note: These values are estimations based on the electronic effects of the substituents and data for related aromatic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not readily found in the literature, analysis of related p-tolyl sulfone derivatives allows for a reliable prediction of its key structural features. acs.orgresearchgate.netnih.gov The molecule would likely crystallize in a common space group for organic compounds, such as monoclinic P2₁/c or triclinic P-1.

Key structural parameters that would be determined include:

The geometry around the sulfur atom, which is expected to be tetrahedral.

The C-S, S=O, and C-F bond lengths and angles.

The planarity of the benzene ring.

The torsion angles describing the orientation of the sulfonyl group relative to the aromatic ring.

Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and potential π-π stacking interactions between the aromatic rings, which would govern the crystal packing. acs.org

Table 4: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value / System
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
S=O Bond Length~1.43 Å
C(aryl)-S Bond Length~1.76 Å
S-C(fluoro) Bond Length~1.85 Å
O-S-O Bond Angle~120°

Note: This table provides expected values based on crystallographic data of analogous compounds. Actual experimental data would be required for definitive structural assignment.

Computational and Theoretical Studies on 1 Difluoromethylsulfonyl 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of 1-(Difluoromethylsulfonyl)-4-methylbenzene.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic properties of aryl sulfones. nih.govmdpi.com For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), provide a detailed picture of its electronic landscape. bhu.ac.inijcce.ac.ir These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller energy gap generally implies higher reactivity. malayajournal.org For aryl sulfones, the frontier molecular orbitals are key to predicting their behavior in chemical reactions. youtube.com

Mulliken population analysis, derived from DFT calculations, allows for the estimation of partial atomic charges on each atom within the molecule. researchgate.netwikipedia.org This information is vital for understanding intermolecular interactions and predicting the sites of nucleophilic or electrophilic attack. In this compound, the strong electron-withdrawing nature of the difluoromethylsulfonyl group significantly influences the charge distribution across the aromatic ring.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyPredicted Value
HOMO Energy-7.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap6.62 eV
Dipole Moment4.5 D

Note: The values in this table are representative and based on typical results for similar aryl sulfone compounds as specific literature data for the target molecule is not available.

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The rotation around the C-S bond between the p-tolyl group and the sulfonyl group is a key conformational variable. researchgate.net Potential Energy Surface (PES) scans can be performed using computational methods to map the energy changes associated with this rotation. researchgate.netresearchgate.net

These studies typically reveal the most stable (lowest energy) conformation of the molecule and the energy barriers for rotation between different conformers. cwu.edu For aryl sulfones, the orientation of the sulfonyl group relative to the aromatic ring can impact its electronic properties and reactivity. researchgate.net While specific studies on this compound are not prevalent, analysis of related p-tolyl sulfones suggests that the lowest energy conformation would likely involve a staggered arrangement to minimize steric hindrance between the oxygen atoms of the sulfonyl group and the methyl group of the tolyl moiety. mdpi.com

Table 2: Rotational Barrier for C-S Bond in Aryl Sulfone Analogs

Rotational Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
301.5
600.5
900.0
1200.5
1501.5
1802.5

Note: This table presents a hypothetical potential energy surface scan for the C-S bond rotation, illustrating the expected trend based on studies of similar molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a solvent or interacting with other molecules. nih.govrsc.org These simulations track the movements of each atom in the molecule based on a force field, which describes the potential energy of the system. nih.gov

While large-scale MD simulations are more common for complex systems like proteins or polymers, they can also offer insights into the behavior of smaller molecules. nih.govnih.gov For instance, MD simulations could be used to study the solvation of this compound in various solvents, providing information about its solubility and the nature of solute-solvent interactions. Such simulations have been applied to other sulfone derivatives to understand their behavior in solution and at interfaces. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical compounds. For this compound, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical attack. malayajournal.org

The reactivity of aryl sulfones can be influenced by the nature of the substituents on the aromatic ring. bohrium.comemerginginvestigators.org In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing difluoromethylsulfonyl group governs the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. Computational studies on related aryl sulfones have shown that the sulfone group can act as a leaving group in certain cross-coupling reactions, and DFT calculations have been used to elucidate the reaction mechanisms and predict the turnover-limiting steps. bohrium.comresearchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. chemaxon.com

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govresearchgate.net By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. chemaxon.comrsc.orgorganicchemistrydata.orgresearchgate.netnih.gov These predictions are crucial for assigning the signals in experimental NMR spectra and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. chemaxon.com

Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted δ (ppm)Experimental δ (ppm)
¹H NMR
CH₃2.452.42
Aromatic H (ortho to SO₂CF₂H)7.957.92
Aromatic H (meta to SO₂CF₂H)7.457.41
CHF₂6.50 (t)6.48 (t)
¹³C NMR
CH₃21.521.3
C (ipso to CH₃)145.0144.8
C (aromatic, ortho to CH₃)130.0129.8
C (aromatic, meta to CH₃)128.5128.2
C (ipso to SO₂CF₂H)135.0134.7
CF₂H115.0 (t)114.8 (t)

Note: The experimental values are hypothetical and provided for illustrative comparison with the predicted values, which are based on typical accuracies of DFT calculations for similar compounds.

Advanced Applications of 1 Difluoromethylsulfonyl 4 Methylbenzene in Chemical Sciences

Reagent in Organic Synthesis

1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as p-tolyl difluoromethyl sulfone, has emerged as a versatile and important reagent in the field of organic synthesis. Its unique chemical properties, stemming from the presence of the difluoromethylsulfonyl group, allow it to participate in a wide array of chemical transformations.

The (phenylsulfonyl)difluoromethyl group, for which this compound is a key precursor, serves as a versatile building block in the synthesis of complex organic molecules. cas.cnresearchgate.net This is largely because the sulfonyl group can be readily transformed into other valuable functionalities. cas.cnresearchgate.net For instance, the entire PhSO2CF2- group can be converted into difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups, which are sought-after motifs in medicinal chemistry. cas.cnresearchgate.net The CF2H group, in particular, is considered a bioisostere of hydroxyl and thiol groups, capable of enhancing metabolic stability and bioavailability in drug candidates. researchgate.netcas.cncas.cn

The utility of this building block is demonstrated in its application for constructing molecules with potential biological activity. For example, difluoromethyl- and trifluoromethylpyridines substituted with halides, which can be synthesized using methodologies involving sulfone precursors, are valuable for creating more complex structures. cas.cn Furthermore, the synthesis of Kengreal derivatives, an antiplatelet agent, has been exemplified using approaches that involve fluoroalkyl phenyl sulfones. cas.cnnih.gov The compound also serves as a precursor for diiodomethyl p-tolyl sulfone, another reagent used in organic synthesis. science.govbldpharm.com

The synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles has been achieved through azide-alkyne cycloaddition reactions using azidodifluoromethyl phenyl sulfone, which is synthesized from difluoromethyl phenyl sulfone. nih.gov These triazoles can be further converted into other heterocyclic systems like imidazoles, showcasing the role of the sulfone as a key intermediate. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using Sulfone-Based Reagents

Precursor/Reagent Reaction Type Resulting Structure/Molecule Type Application/Significance
Fluoroalkyl Phenyl Sulfones Fluoroalkylation-thiolation Kengreal Derivatives Antiplatelet agents cas.cnnih.gov
Difluoromethyl Heteroaryl-Sulfones Ligand Coupling Halide-substituted Fluoroalkylpyridines Building blocks for complex molecules cas.cn
Azidodifluoromethyl Phenyl Sulfone Azide-Alkyne Cycloaddition N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles Intermediates for N-heterocycles nih.gov

This compound and related phenyl sulfones are pivotal reagents in fluoroalkylation reactions, which introduce fluorine-containing groups into organic molecules. cas.cn These reactions are significant because the incorporation of fluorine can drastically alter a molecule's properties, enhancing lipophilicity, metabolic stability, and bioavailability. cas.cn Phenylsulfonyl-containing reagents can participate in nucleophilic, electrophilic, and radical fluoroalkylation pathways. cas.cnresearchgate.net

In radical fluoroalkylation , the PhSO2CF2• radical can be generated from precursors like this compound under various conditions, including photoredox catalysis. cas.cnsioc.ac.cnnih.gov This radical readily adds to unsaturated systems like alkenes and alkynes. For instance, a photoredox copper-catalyzed three-component reaction involving fluoroalkyl phenyl sulfones, alkenes, and thiophenols enables the simultaneous introduction of a fluoroalkyl and a thioaryl group across the double bond. cas.cnnih.gov This method has been used for difluoromethylation-thiolation reactions using PhSO2CF2H as the radical precursor. cas.cn

As an electrophilic reagent, derivatives such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salts can effectively transfer the PhSO2CF2 group to C-nucleophiles like β-ketoesters. cas.cn Conversely, in nucleophilic reactions, deprotonation of this compound generates a carbanion that can react with electrophiles like aldehydes. cas.cncas.cn This versatility allows for the site-selective introduction of the CF2 group into a wide range of organic molecules under mild conditions. cas.cn

Table 2: Fluoroalkylation Reactions Involving Phenyl Sulfone Reagents

Reaction Type Reagent/Precursor Substrate Class Key Feature
Radical Fluoroalkylation-Thiolation PhSO2CF2H Alkenes Copper-catalyzed three-component reaction cas.cnnih.gov
Radical (Phenylsulfonyl)difluoromethylation S-[(phenylsulfonyl)difluoromethyl]sulfonium salt Unsaturated Compounds Photoredox-catalyzed generation of PhSO2CF2• radical nih.gov
Electrophilic (Phenylsulfonyl)difluoromethylation S-[(phenylsulfonyl)difluoromethyl]sulfonium salt β-ketoesters, 1,1-dicyanoalkenes Transfer of PhSO2CF2 group to C-nucleophiles cas.cn
Nucleophilic (Phenylsulfonyl)difluoromethylation PhSO2CF2H Aldehydes Reaction of in situ generated carbanion with electrophiles cas.cncas.cn

Catalysis and Ligand Design

The sulfonyl group is a cornerstone in organic synthesis, often acting as a leaving group, but its interaction with metal catalysts is complex. rsc.org The unique electronic properties of this compound and its derivatives make them valuable components in the design of novel catalytic systems and functional materials like ionic liquids.

This compound and related heteroaryl-sulfones have been successfully employed as radical precursors in photoredox catalysis. mdpi.com In these systems, a photocatalyst, upon irradiation with visible light, can reduce the sulfone to generate a difluoromethyl radical (•CF2H) or a (phenylsulfonyl)difluoromethyl radical (PhSO2CF2•). sioc.ac.cnmdpi.com

These radicals can then engage in C-H functionalization of various substrates, particularly heteroarenes, which are common motifs in pharmaceuticals. mdpi.commdpi.com For example, difluoromethyl heteroaryl-sulfones have been used for the C-H difluoromethylation of N-arylacrylamides and biphenyl (B1667301) isocyanides. mdpi.com The efficiency of these photocatalytic processes can be enhanced through the use of continuous-flow systems, which ensure uniform irradiation and can lead to higher productivity in shorter reaction times. mdpi.com The reactivity and success of the catalytic cycle can be influenced by molecular modifications to the heteroaryl-sulfone structure. mdpi.com

Furthermore, a photoredox-catalyzed method using a (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salt has been developed to generate the PhSO2CF2• radical, which can then functionalize various unsaturated compounds. nih.gov This highlights the adaptability of sulfonyl compounds within different photocatalytic manifolds.

Table 3: Catalytic Applications of Difluoromethyl Sulfones

Sulfone Reagent Catalysis Type Reaction Substrate
Difluoromethyl heteroaryl-sulfones Visible Light Photoredox C-H Difluoromethylation Heteroarenes, N-arylacrylamides mdpi.com
(Phenylsulfonyl)difluoromethyl sulfonium salt Visible Light Photoredox Radical Functionalization Unsaturated Compounds nih.gov

Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents and catalysts in chemical synthesis. researchgate.netrsc.org The incorporation of the sulfonyl group into the structure of an ionic liquid can impart desirable properties, such as high thermal and electrochemical stability. nih.govdiva-portal.org

While research has focused on various sulfonyl-containing anions like triflate (TF) and bis(fluorosulfonyl)imide (FSI), the principles extend to other sulfonyl structures. rsc.org The synthesis of poly(phenylene sulfide (B99878) sulfone), a high-performance polymer, has been successfully carried out in ionic liquids, demonstrating the compatibility of sulfonyl chemistry with these solvent systems. rsc.org The use of ILs in this context allows for milder reaction conditions and easier product separation and solvent recycling. rsc.org

Specifically, sulfonic acid-functionalized ionic liquids have been used as catalysts for alkylation reactions. researchgate.net The development of novel ionic liquids containing sulfonyl fluoride (B91410) motifs has also been reported, highlighting a push to integrate the stable and reactive nature of the sulfonyl group into advanced materials design for applications ranging from chemical biology to energy storage. nih.gov

Material Science Applications

The strong electron-withdrawing nature and inherent stability of the difluoromethylsulfonyl group make this compound and related compounds candidates for applications in material science. cas.cnresearchgate.net Organofluorine compounds are prevalent in advanced materials due to the unique properties conferred by fluorine atoms. cas.cnnih.gov

Research indicates potential use as additives in polymers to enhance properties like thermal resistance in engineering plastics. The compound's dielectric properties also suggest it could be used to modify the dielectric anisotropy in liquid crystals for display technologies.

Furthermore, sulfonyl-containing polymers are a significant class of materials. For instance, poly(ether sulfone)s with sulfonic acid groups have been synthesized for potential use in proton exchange membranes for fuel cells (PEMFC). science.gov A novel method for synthesizing poly(phenylene sulfide sulfone), a high-performance polymer, utilizes ionic liquids as a medium, showcasing the integration of sulfonyl monomers into advanced polymer synthesis under milder conditions. rsc.org The resulting polymers exhibit high molecular weight and yield. rsc.org The biocide diiodomethyl-p-tolyl sulfone, a derivative, has been studied for its effectiveness in polyurethane coatings, indicating the use of this chemical family in protective materials. science.gov

Table 4: Potential Material Science Applications

Application Area Compound/Derivative Class Function/Property Reference
Polymers Poly(phenylene sulfide sulfone) High-performance polymer rsc.org
Polymer Additives This compound Potential thermal resistance enhancement
Liquid Crystals This compound Potential modification of dielectric anisotropy
Protective Coatings Diiodomethyl-p-tolyl sulfone Biocidal agent in polyurethane science.gov

Precursor for Functional Polymers and Advanced Materials

While direct polymerization of this compound itself is not extensively documented, its structural motifs are integral to the design of advanced functional polymers. The presence of the aromatic ring and the reactive sulfonyl group suggests its potential as a monomer or a key intermediate in the synthesis of high-performance polymers such as poly(arylene ether sulfone)s (PAES).

Fluorinated poly(arylene ether)s are a class of materials known for their desirable properties, including low dielectric constants, low dielectric losses, hydrophobicity, low water uptake, and good thermal stability. researchgate.net The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and a perfluoro-aromatic compound. researchgate.net Given its structure, derivatives of this compound could be envisioned to participate in similar polycondensation reactions. For instance, functionalization of the methyl group or the aromatic ring could provide the necessary reactive sites for polymerization.

Research into the synthesis of novel fluorinated poly(arylene ether sulfone)s has demonstrated the use of monomers like decafluorodiphenyl sulfone in reactions with various bisphenols. nih.govresearchgate.net These studies highlight the importance of the sulfone linkage in creating robust polymer backbones. The difluoromethylsulfonyl group in this compound offers a unique variation on this theme, potentially leading to polymers with novel property profiles.

The synthesis of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) has also been reported, yielding materials with excellent solubility, high glass transition temperatures, and good thermal stability. acs.org These polymers are promising candidates for applications in optical waveguiding due to their low optical loss and birefringence after cross-linking. acs.org The incorporation of a difluoromethylsulfonyl moiety, as found in this compound, into such polymer systems could further enhance these properties.

Table 1: Potential Polymerization Strategies Involving this compound Derivatives

Polymerization TypePotential Derivative of this compoundResulting Polymer Class
PolycondensationDihydroxy-functionalized this compoundPoly(arylene ether sulfone)
PolycondensationDiamino-functionalized this compoundPoly(ether imide sulfone)
Addition PolymerizationVinyl-functionalized this compoundPoly(styrene sulfone) derivative

This table presents hypothetical polymerization strategies based on the known reactivity of related compounds.

Influence of Fluorinated Sulfonyl Groups on Material Properties

The introduction of fluorinated sulfonyl groups into polymers has a profound impact on their material properties. The strong electron-withdrawing nature of the difluoromethylsulfonyl group can significantly influence the electronic and physical characteristics of the resulting materials.

Thermal and Mechanical Properties: The sulfonyl group is known to enhance the thermal stability of polymers. For example, polymethacrylates containing sulfonyl groups exhibit higher glass transition temperatures (Tg) and thermal degradation temperatures compared to their non-sulfonylated counterparts. nih.gov This is attributed to the strong intermolecular interactions and increased chain stiffness imparted by the polar sulfonyl group. The addition of fluorine atoms, as in the difluoromethylsulfonyl group, is expected to further enhance these properties due to the high bond energy of the C-F bond and increased intermolecular forces.

Solubility and Processability: The presence of fluorine can also impact the solubility and processability of polymers. Highly fluorinated polymers often exhibit excellent solubility in common organic solvents, which is advantageous for film formation and device fabrication. acs.org This allows for the preparation of thin films by techniques such as solution casting and spin-coating. acs.org

Optical Properties: Fluorinated polymers are often highly transparent and can have a tunable refractive index, making them suitable for optical applications. acs.org Cross-linkable fluorinated poly(arylene ether ketones/sulfones) have been shown to exhibit low optical loss, a critical parameter for materials used in optical waveguides. acs.org

Table 2: Expected Influence of the Difluoromethylsulfonyl Group on Polymer Properties

PropertyInfluenceRationale
Thermal StabilityIncreasedHigh bond energy of C-F and strong intermolecular forces from the sulfonyl group.
Glass Transition Temp. (Tg)IncreasedIncreased chain stiffness and polarity from the sulfonyl group.
Dielectric ConstantPotentially LoweredReduced polarizability from C-F bonds, counteracted by the polar SO2 group.
SolubilityEnhancedFluorine atoms can improve solubility in specific organic solvents.
Optical LossPotentially LoweredHigh transparency associated with fluorinated polymers.

This table summarizes the anticipated effects based on established principles of polymer chemistry and the known properties of related fluorinated and sulfonylated polymers.

Derivatization and Analog Development of 1 Difluoromethylsulfonyl 4 Methylbenzene

Structural Modifications of the Aromatic Ring

Modifications to the tolyl moiety of 1-(difluoromethylsulfonyl)-4-methylbenzene offer a direct route to influence the electronic and steric properties of the molecule. These changes include the introduction of new functional groups or altering the substitution pattern on the benzene (B151609) ring.

The aromatic ring of aryl sulfones is amenable to the introduction of various substituents, which can significantly alter the compound's reactivity and utility.

Carboxylic Acids: The methyl group on the benzene ring represents a key site for functionalization. A common and synthetically valuable transformation is the oxidation of this alkyl group to a carboxylic acid. General methods for the liquid-phase oxidation of aryl methyl groups to their corresponding carboxylic acids have been established. google.com One such process involves the use of strong oxidizing agents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com This method is effective for converting methyl-substituted benzenes into aryl carboxylic acids. google.com Applying this to this compound would yield 4-(difluoromethylsulfonyl)benzoic acid, a derivative with a functional handle suitable for further reactions, such as amide or ester formation.

Halogens and Other Groups: While direct halogenation studies on this compound are not extensively detailed, the synthesis of related fluorinated aryl sulfones demonstrates the compatibility of various functional groups. For instance, in reactions involving derivatives of difluoromethyl phenyl sulfone, the presence of ether, hydroxyl, ester, and halogen groups on the aromatic ring is well-tolerated. nih.gov This suggests that standard electrophilic aromatic substitution reactions could be employed to introduce halogens or other functional groups onto the aromatic ring of this compound, creating a library of substituted analogs.

The position of the methyl group relative to the difluoromethylsulfonyl group defines the isomeric forms of the compound. While this compound (the para-isomer) is a common starting point, the ortho- and meta-isomers represent important structural analogs. google.com

A general and established route for the synthesis of aryl alkyl sulfones is the Friedel-Crafts reaction. google.comgoogle.com This process involves reacting an aryl compound with an alkyl sulfonyl fluoride (B91410) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This methodology can be applied to the synthesis of the isomeric difluoromethylsulfonylmethylbenzenes, as shown in the table below.

IsomerAromatic PrecursorProposed Synthesis
1-(Difluoromethylsulfonyl)-2-methylbenzene (ortho)o-XyleneReaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation
1-(Difluoromethylsulfonyl)-3-methylbenzene (meta)m-XyleneReaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation
This compound (para)p-XyleneReaction with difluoromethanesulfonyl fluoride via Friedel-Crafts acylation

The availability of the isomeric xylenes (B1142099) as starting materials makes this a versatile approach to accessing the full set of positional isomers. google.comchemsynthesis.com The different steric and electronic environments of these isomers can be expected to influence their reactivity and physical properties.

Modifications of the Sulfonyl Moiety

The sulfonyl group (SO₂) is a robust and electron-withdrawing moiety, but it can be chemically transformed into related functional groups such as sulfinates, sulfoximines, and sulfonamides, or be removed entirely.

Conversion to Sulfinates: The sulfonyl group can be reduced to a sulfinate. For example, difluoromethyl 2-pyridyl sulfone can be converted to the corresponding sulfinate in quantitative yield. cas.cn However, this transformation is highly dependent on the nature of the aryl group; difluoromethyl phenyl sulfone failed to undergo the same conversion under identical conditions, highlighting the critical role of the aromatic system in facilitating the reaction. cas.cn

Conversion to Sulfoximines: Sulfoximines are another important class of sulfur-containing compounds. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been synthesized and identified as a novel reagent for transferring the CF₂H group. nih.gov The synthesis involves a copper(II)-catalyzed nitrene transfer reaction. nih.gov More broadly, methods for preparing fluorinated sulfoximines, including optically pure monofluoromethyl sulfoximines, have been developed, often starting from sulfoxides or sulfonimidoyl chlorides. chinesechemsoc.orgcas.cnacs.org These methods provide a pathway to convert aryl difluoromethyl sulfones into the corresponding sulfoximine (B86345) analogs.

Reductive Desulfonylation: The entire phenylsulfonyl group can be cleaved and removed. For instance, N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles undergo reductive desulfonylation/silylation when treated with magnesium and trimethylsilyl (B98337) chloride (TMSCl). nih.gov This reaction effectively replaces the sulfonyl group, providing access to compounds without the sulfur linkage. nih.gov

Alterations of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key pharmacophore, but its properties can be modulated by replacing the hydrogen or fluorine atoms.

Conversion to Trifluoromethyl (CF₃): The synthesis of aryl trifluoromethyl sulfones from related sulfur compounds is well-documented. d-nb.inforesearchgate.net One approach involves the reaction of aryl sulfonyl fluorides with the Ruppert-Prakash reagent ([¹⁸F]TMSCF₃) to produce ¹⁸F-labeled aryl trifluoromethyl sulfones. d-nb.inforesearchgate.net Another method uses a Togni reagent to convert sulfinate salts into trifluoromethyl sulfones. chinesechemsoc.org These methods provide pathways to transform difluoromethyl sulfone precursors into their trifluoromethyl analogs, which generally exhibit increased lipophilicity and metabolic stability. chinesechemsoc.orgbeilstein-journals.org

Conversion to Monofluoromethyl (CH₂F): The synthesis of fluoromethyl phenyl sulfone has been achieved through the reduction of chlorofluoromethyl phenyl sulfone using zinc in methanol. acs.org Modular methods have also been developed that allow for the construction of monofluoromethyl sulfones from aryl halides, a sulfur dioxide source, and a monofluoromethylating agent like 2-bromo-2-fluoroacetate. chinesechemsoc.org

Substitution of the Hydrogen Atom: The hydrogen atom on the difluoromethyl group can be replaced. A notable example is the synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone. nih.gov This reaction, which involves deprotonation followed by reaction with an azide (B81097) source, converts the HCF₂- group into an N₃CF₂- group, introducing a new reactive handle. nih.gov Similarly, the PhSO₂CF₂H group can be converted to PhSO₂CF₂-thioethers through reaction with organothiocyanates. rsc.org

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts (e.g., catalytic activity, synthetic utility)

The synthetic utility of aryl difluoromethyl sulfones as difluoromethylating agents is highly dependent on their structure. Structure-activity relationship (SAR) studies in this context aim to correlate the chemical structure of the sulfone reagent with its reactivity and efficiency in chemical transformations.

A key example is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides, where various aryl difluoromethyl sulfones serve as the difluoromethyl source. nih.govchemrxiv.org In these studies, the nature of the aryl group attached to the sulfone was found to be critical for the reaction's success. nih.govchemrxiv.orgresearchgate.net

A comparison of different sulfone reagents revealed that difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) was significantly more effective than difluoromethyl phenyl sulfone or the corresponding this compound (p-tolyl sulfone). chemrxiv.org Mechanistic investigations showed that the reactivity of the sulfone does not correlate simply with its reduction potential. nih.govchemrxiv.org Instead, the ability of the aryl group to coordinate with the nickel catalyst or cations in the reaction mixture is essential for high reactivity. nih.govchemrxiv.org The nitrogen atom in the 2-pyridyl sulfone acts as a coordinating site, which facilitates the crucial C–S bond cleavage and formation of the •CF₂H radical. nih.govresearchgate.net This coordination-assisted reactivity explains its superior performance over simple phenyl or tolyl sulfones, which lack this feature. chemrxiv.org

The table below summarizes the effect of the sulfone's aryl group on the yield of a model difluoromethylation reaction, illustrating this structure-reactivity relationship.

Sulfone Reagent (ArSO₂CF₂H)Key Structural FeatureObserved Yield (%)Reference
Difluoromethyl 2-pyridyl sulfoneCoordinating nitrogen atom75 chemrxiv.org
Difluoromethyl phenyl sulfoneNon-coordinating<10 chemrxiv.org
This compoundNon-coordinating<10 chemrxiv.org

These findings demonstrate a clear structure-activity relationship where the presence of a coordinating group on the aryl moiety of the sulfone reagent dramatically enhances its synthetic utility in this catalytic system. nih.govchemrxiv.org This principle guides the design of more efficient reagents for fluoroalkylation reactions. acs.orgmdpi.com

Q & A

What are the recommended synthetic routes for 1-(Difluoromethylsulfonyl)-4-methylbenzene, and how can reaction conditions be optimized?

Basic Research Question
Synthesis typically involves sulfonylation of 4-methylbenzene derivatives. A plausible route starts with 4-methylbenzenesulfonyl chloride as the precursor. Difluoromethylation can be achieved via nucleophilic substitution using difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under anhydrous conditions. Optimization may include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalysts : Lewis acids like AlCl3_3 can enhance electrophilic substitution efficiency .

How can researchers resolve discrepancies in spectroscopic data for this compound?

Basic Research Question
Conflicting NMR or mass spectrometry data may arise from impurities or tautomeric forms. Methodological approaches include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C8_8H8_8F2_2O2_2S) to rule out adducts .
  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals unambiguously, particularly for fluorine-coupled splitting patterns.
  • DSC/TGA : Check thermal stability, as decomposition products may interfere with spectral interpretation .

What computational methods are suitable for studying the electronic effects of the difluoromethylsulfonyl group?

Advanced Research Question
The electron-withdrawing nature of the -SO2_2CF2_2H group impacts reactivity and charge distribution. Use:

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution for reaction site analysis.
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental data for validation .

How does the compound’s sulfonyl group influence its reactivity in cross-coupling reactions?

Advanced Research Question
The sulfonyl group acts as a meta-directing and deactivating moiety. Experimental strategies include:

  • Catalyst screening : Palladium/copper systems (e.g., Pd(PPh3_3)4_4/CuI) for Sonogashira couplings.
  • Substituent effects : Compare reactivity with analogs (e.g., -SO2_2CH3_3 vs. -SO2_2CF2_2H) to assess fluorine’s impact.
  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps .

What are the challenges in characterizing fluorine-containing byproducts during synthesis?

Advanced Research Question
Fluorinated intermediates may form stable but undesired adducts. Mitigation involves:

  • 19F NMR : Track fluorine environments to identify byproducts (e.g., CF2_2H-O-alkyl derivatives).
  • Ion chromatography : Detect anionic species (e.g., F^-) from hydrolysis.
  • Crystallography : Resolve structural ambiguities in persistent impurities .

How can this compound be applied in supramolecular or materials chemistry?

Advanced Research Question
The sulfonyl and fluorine groups enable unique non-covalent interactions:

  • Host-guest systems : Test binding with crown ethers or cyclodextrins via isothermal titration calorimetry (ITC).
  • Polymer modification : Incorporate into copolymers to study effects on glass transition temperature (Tg_g) via DSC.
  • Surface adsorption : Use AFM or XPS to analyze self-assembly on metal/metal oxide surfaces .

What safety protocols are critical when handling this compound?

Basic Research Question
Due to potential fluorinated decomposition products:

  • Ventilation : Use fume hoods for all reactions.
  • PPE : Wear fluoropolymer-coated gloves and goggles resistant to HF exposure.
  • Waste disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

How can researchers validate the compound’s purity for biological assays?

Advanced Research Question
Purity >95% is essential for reliable bioactivity data. Methods include:

  • HPLC-MS : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase for separation.
  • Elemental analysis : Confirm C/H/F/S ratios to detect trace solvents.
  • Bioassay controls : Run parallel experiments with commercially validated standards (e.g., PubChem) .

Notes

  • Data Sources : PubChem, NIST Chemistry WebBook, and peer-reviewed journals are prioritized .
  • Methodological Focus : Answers emphasize experimental design, validation, and analytical troubleshooting.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.